Cas no 29668-47-1 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone)

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone structure
29668-47-1 structure
Nome del prodotto:1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone
Numero CAS:29668-47-1
MF:C12H14O3
MW:206.237763881683
MDL:MFCD02601787
CID:1086499
PubChem ID:2925481

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-one
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone(SALTDATA: FREE)
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
    • HMS2323K03
    • SR-01000530579
    • MFCD02601787
    • SCHEMBL20827392
    • AKOS003596773
    • SMR000142211
    • CHEMBRDG-BB 7074177
    • CS-0323759
    • 29668-47-1
    • 1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
    • CHEMBL1430115
    • DB-179799
    • DTXSID00387848
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone
    • BS-35902
    • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butan-1-one
    • 1-(2,3-di-hydro-1,4-benzodioxin-6-yl)butan-1-one
    • STK100449
    • MLS000534755
    • SR-01000530579-1
    • Cambridge id 7074177
    • MDL: MFCD02601787
    • Inchi: InChI=1S/C12H14O3/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3
    • Chiave InChI: XSWZTOLEGWPAAA-UHFFFAOYSA-N
    • Sorrisi: CCCC(=O)C1=CC2=C(C=C1)OCCO2

Proprietà calcolate

  • Massa esatta: 206.09400
  • Massa monoisotopica: 206.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5Ų
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.127
  • Punto di ebollizione: 338.8°C at 760 mmHg
  • Punto di infiammabilità: 149.9°C
  • Indice di rifrazione: 1.528
  • PSA: 35.53000
  • LogP: 2.44060

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB221342-1g
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone, 95%; .
29668-47-1 95%
1g
€137.20 2025-02-19
Chemenu
CM282029-5g
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-one
29668-47-1 95%
5g
$*** 2023-03-30
eNovation Chemicals LLC
Y1254149-5g
1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
29668-47-1 95%
5g
$315 2024-06-07
1PlusChem
1P002ZHX-5g
1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
29668-47-1 95%
5g
$212.00 2025-02-19
Chemenu
CM282029-5g
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-one
29668-47-1 95%
5g
$785 2021-06-17
TRC
D458440-500mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone
29668-47-1
500mg
$ 80.00 2022-06-05
A2B Chem LLC
AB38517-1g
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-butanone
29668-47-1 95%
1g
$61.00 2024-04-20
1PlusChem
1P002ZHX-1g
1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
29668-47-1 95%
1g
$61.00 2025-02-19
eNovation Chemicals LLC
Y1254149-1g
1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
29668-47-1 95%
1g
$125 2025-02-25
eNovation Chemicals LLC
Y1254149-5g
1-Butanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
29668-47-1 95%
5g
$315 2025-02-25
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:29668-47-1)1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone
A1181045
Purezza:99%
Quantità:5g
Prezzo ($):226.0